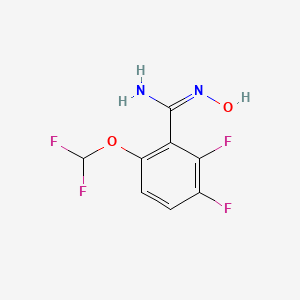

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine

Description

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine (CAS: 221202-20-6) is a fluorinated benzamidine derivative with the molecular formula C₈H₆F₄N₂O₂ and a molar mass of 238.14 g/mol . Structurally, it features a benzamidine backbone substituted with a difluoromethoxy group at the 6-position, difluoro groups at the 2- and 3-positions, and an N-hydroxy functional group.

Properties

IUPAC Name |

6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFYYBTJXNQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699625 | |

| Record name | 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221202-20-6 | |

| Record name | 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzamidine Core: The benzamidine core can be synthesized through the reaction of an appropriate benzaldehyde derivative with ammonia or an amine under acidic conditions.

Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

Introduction of Difluoro Groups: The difluoro groups are typically introduced through halogenation reactions using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and difluoro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamidines with various functional groups.

Scientific Research Applications

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine is a synthetic compound with potential applications in pharmaceutical development as a candidate for exploration in said field. It has a molecular formula of and a molar mass of approximately 238.14 g/mol. The compound is characterized by two difluoromethoxy groups and a hydroxylamine moiety attached to a benzamidine framework.

Scientific Research Applications

This compound is a benzamidine derivative that is useful as an anti-coagulant for treating disease states characterized by thrombotic activity . Benzamidine derivatives have been shown to inhibit serine proteases, particularly factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this enzyme, these compounds can effectively reduce thrombotic activity. The unique fluorinated structure may enhance binding affinity and selectivity for target proteins.

Interaction studies are also crucial for understanding how this compound interacts with biological targets. These studies typically involve:

- Binding assays Determining the affinity of the compound for its target protein.

- Enzyme inhibition assays Assessing the compound's ability to inhibit the activity of specific enzymes.

- Cell-based assays Evaluating the compound's effects on cellular processes.

Such studies help elucidate the pharmacological potential and safety profile of this compound.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamidine | Basic structure without fluorination | Known serine protease inhibitor |

| 5-Fluoro-benzamidine | Contains one fluorine atom | Anticoagulant properties |

| 2,3-Difluoro-benzamidine | Two fluorine atoms on benzene ring | Anticoagulant properties |

| 6-Difluoro-N-hydroxybenzamidine | Hydroxyl group instead of methoxy | Anticoagulant with different activity |

| 6-Difluoromethoxy-benzamide | Lacks N-hydroxy group | Less active than benzamidines |

The uniqueness of this compound lies in its specific combination of multiple fluorine substituents and a hydroxylamine moiety, which may enhance its binding properties and selectivity compared to other benzamidine derivatives.

Other potential application

Mechanism of Action

The mechanism of action of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals, particularly those containing halogenated aromatic systems and amidine/amide functionalities. Below is a comparative analysis based on molecular features and known applications of analogous compounds.

Table 1: Structural and Functional Comparison

Key Observations:

Fluorination Patterns: The target compound’s difluoromethoxy and difluoro groups enhance lipophilicity and metabolic stability, a trait shared with diflufenican (trifluoromethylphenoxy) and sulfentrazone (difluoromethyl-triazolone) . Fluorinated substituents are common in agrochemicals for improved membrane permeability and resistance to enzymatic degradation.

Functional Groups: The N-hydroxybenzamidine group distinguishes it from amide-based herbicides like diflufenican and etobenzanid.

Molecular Weight and Complexity :

- At 238.14 g/mol, the compound is smaller and less structurally complex than commercial herbicides (e.g., sulfentrazone: 431.18 g/mol). Lower molar mass may correlate with faster soil mobility or systemic distribution in plants.

Biological Activity :

- While the target compound’s use is unspecified, structural analogs with halogenated aryl groups (e.g., diflufenican’s dichlorophenyl) often target photosynthesis or pigment biosynthesis in weeds. The N-hydroxy group could imply a role in radical scavenging or enzyme inhibition, but further biochemical studies are needed .

Biological Activity

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine is a synthetic compound notable for its complex fluorinated structure, which has been explored for various biological activities, particularly its potential as an anticoagulant. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F4N2O2, with a molar mass of approximately 238.14 g/mol. The structure features two difluoromethoxy groups and a hydroxylamine moiety attached to a benzamidine framework, contributing to its unique chemical properties and potential biological activities.

The primary biological activity investigated for this compound is its anticoagulant effect. It is hypothesized that this compound may inhibit serine proteases such as factor Xa, which is crucial in the coagulation cascade. By inhibiting this enzyme, the compound can potentially reduce thrombotic activity. The fluorinated structure may enhance binding affinity and selectivity for target proteins compared to other benzamidine derivatives.

Biological Activity Studies

In Vitro Assays:

Research has focused on evaluating the anticoagulant activity of this compound through various in vitro assays. These studies typically measure the compound's ability to inhibit factor Xa activity and assess its effects on cellular models.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamidine | Basic structure without fluorination | Known serine protease inhibitor |

| 5-Fluoro-benzamidine | Contains one fluorine atom | Anticoagulant properties |

| 2,3-Difluoro-benzamidine | Two fluorine atoms on benzene ring | Anticoagulant properties |

| 6-Difluoromethoxy-N-hydroxy-benzamidine | Hydroxyl group instead of methoxy | Anticoagulant with different activity |

| 6-Difluoromethoxy-benzamide | Lacks N-hydroxy group | Less active than benzamidines |

This table illustrates how the unique combination of multiple fluorine substituents and a hydroxylamine moiety in this compound may enhance its binding properties and selectivity compared to other benzamidine derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical settings. For instance, research aimed at developing orally bioavailable FXIa inhibitors has shown promising results with compounds structurally related to this compound. These studies confirm that modifications leading to improved pharmacokinetic properties can enhance therapeutic efficacy while minimizing adverse effects .

In another study focusing on drug discovery efforts, researchers utilized a protein structure-based design approach to identify small molecule FXIa inhibitors with favorable absorption characteristics. Although not directly targeting this compound, these findings underscore the relevance of such compounds in developing new anticoagulant therapies .

Q & A

Q. What are the standard synthetic routes for 6-difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine, and how can reaction yields be optimized?

The synthesis of fluorinated benzamidine derivatives typically involves condensation reactions between substituted benzoyl chlorides and hydroxylamine derivatives under controlled conditions. For example, analogous compounds like 2,3-difluoro-N-(2-pyridyl)benzamide are synthesized via condensation of difluorobenzoyl chlorides with aminopyridines in solvents such as CHCl₃, yielding 15–20% after purification . To optimize yields, researchers should:

- Use anhydrous conditions to minimize side reactions.

- Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of benzoyl chloride to nucleophile).

- Employ slow crystallization techniques (e.g., solvent evaporation over 1–2 weeks) to obtain high-purity crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of N–H (δ ~11 ppm) and fluorine-substituted aromatic protons (δ 7.0–8.5 ppm) .

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1640–1695 cm⁻¹) .

- X-ray crystallography : To resolve molecular conformation, hydrogen-bonding motifs (e.g., R₂²(8) dimers), and intermolecular interactions (e.g., N–H⋯N and C–H⋯O) critical for solid-state stability .

Advanced Research Questions

Q. How do structural variations (e.g., difluoromethoxy positioning) influence the compound’s hydrogen-bonding network and bioavailability?

Fluorine substituents enhance electronegativity and alter intermolecular interactions. For instance:

- Hydrogen-bonding : Difluoro groups in 2,3-difluoro-N-(2-pyridyl)benzamide induce twisted dimer conformations (interplanar angle ~36°), reducing co-planarity and potentially affecting solubility .

- Bioavailability : Fluorine’s lipophilicity improves membrane permeability, but steric hindrance from bulky substituents (e.g., difluoromethoxy) may limit binding to biological targets .

Methodological approach : Compare crystallographic data (e.g., Cambridge Structural Database entries) with molecular dynamics simulations to predict interaction patterns .

Q. How can researchers resolve contradictions in reported hydrogen-bonding parameters for fluorinated benzamidines?

Discrepancies may arise from crystallographic resolution limits or solvent effects. Strategies include:

- Replicate experiments : Synthesize the compound under identical conditions and validate via single-crystal XRD.

- Systematic analysis : Compare geometric parameters (e.g., N⋯N distances) across isomeric derivatives (e.g., 2,3- vs. 3,4-difluoro analogs) to identify substituent-dependent trends .

- Computational validation : Use DFT calculations to model hydrogen-bond energies and compare with experimental data .

Q. What experimental frameworks are recommended for studying this compound’s potential in enzyme inhibition or receptor binding?

- In silico screening : Perform docking studies with targets like PARP-1 or HDACs, leveraging fluorine’s electron-withdrawing effects to predict binding affinity .

- In vitro assays : Use fluorescence polarization or SPR to measure binding kinetics. For example, fluorinated benzamides often require IC₅₀ determinations at nanomolar concentrations .

- Structural optimization : Modify substituents (e.g., replacing difluoromethoxy with trifluoromethyl) and assess activity via dose-response curves .

Methodological Design Considerations

Q. How should researchers integrate theoretical frameworks into studies of this compound’s reactivity or biological activity?

- Conceptual basis : Link hypotheses to established theories (e.g., Hammett substituent constants for predicting electronic effects of fluorine) .

- Experimental design : Use factorial designs to test variables (e.g., solvent polarity, temperature) in synthesis or bioassays .

- Data interpretation : Apply multivariate analysis to decouple steric vs. electronic contributions to activity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process control : Implement inline FTIR or HPLC monitoring to detect intermediates and byproducts .

- Separation technologies : Use membrane filtration or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) for high-throughput purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.